1-Dodecene-1-sulfonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

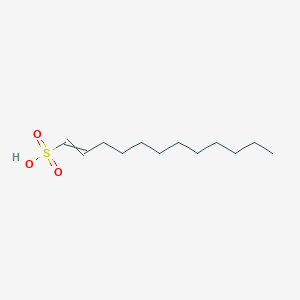

1-Dodecene-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a dodecene chain. This compound is notable for its surfactant properties, making it valuable in various industrial applications. The molecular formula of this compound is C12H24O3S.

准备方法

Synthetic Routes and Reaction Conditions: 1-Dodecene-1-sulfonic acid can be synthesized through the sulfonation of 1-dodecene. The reaction typically involves the addition of sulfur trioxide (SO3) to 1-dodecene in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions often include controlled temperatures and pressures to ensure the efficient formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes utilize continuous reactors where 1-dodecene and sulfur trioxide are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired sulfonic acid.

化学反应分析

Acid-Catalyzed Alkylation

1-Dodecene-1-sulfonic acid acts as a Brønsted acid catalyst in alkylation reactions. For example, in the alkylation of p-xylene with 1-dodecene:

-

Catalyst : Solid-supported superacids (e.g., silica-supported HCF₂CF₂SO₃H) achieved 82% conversion of 1-dodecene under optimized conditions (100°C, 2 hours) .

-

Mechanism : The sulfonic acid group protonates the olefin, facilitating electrophilic attack on the aromatic substrate.

| Catalyst Type | Conversion (%) | Temperature (°C) | Time (h) |

|---|---|---|---|

| HCF₂CF₂SO₃H/SiO₂ | 82 | 100 | 2 |

| H₂SO₄ | <5 | 100 | 2 |

Key Insight : Solid-supported catalysts outperform liquid acids due to enhanced interfacial contact and reduced immiscibility issues .

Hydroxycarbonylation

Palladium-catalyzed hydroxycarbonylation in microemulsion systems converts this compound into linear and branched carboxylic acids:

-

Conditions : PdCl₂/SulfoXantPhos catalyst, 1200 rpm, CO pressure, 100°C .

-

Performance : Achieved >90% selectivity for linear products (l/b ratio >10:1) with surfactant-stabilized interfaces optimizing local catalyst concentration .

| Surfactant Hydrophilicity | Conversion (%) | l/b Selectivity |

|---|---|---|

| High | 85 | 12:1 |

| Low | 72 | 8:1 |

Mechanistic Role : The sulfonic acid group stabilizes the palladium complex at the oil-water interface, enhancing regioselectivity .

Isomerization and Oligomerization

Superacid catalysts enable isomerization and oligomerization of this compound:

-

Isomerization : Solid-supported TFESA catalysts showed >80% conversion to internal olefins at 80°C .

-

Oligomerization : Produced dimers and trimers with molecular weight distributions dependent on acid strength .

| Reaction | Catalyst | Conversion (%) | Major Products |

|---|---|---|---|

| Isomerization | TFESA/SiO₂ | 82 | Internal olefins |

| Oligomerization | CF₃SO₃H/SiO₂ | 75 | C₂₄–C₃₆ oligomers |

Thermodynamic Data : ΔₐH° for sulfonation of dodecane is 290 ± 17 kJ/mol , highlighting the energy demands of related reactions.

Comparative Catalytic Activity

This compound derivatives exhibit superior catalytic performance compared to traditional acids:

| Reaction Type | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Acylation | HCF₂CF₂SO₃H | 63 | 89 |

| Fries Rearrangement | CF₃HCFCF₂SO₃H | 69 | 92 |

| Alkylation | H₂SO₄ | <5 | N/A |

科学研究应用

1-Dodecene-1-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the preparation of biological samples for analysis, particularly in chromatography.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

作用机制

The mechanism of action of 1-Dodecene-1-sulfonic acid primarily involves its surfactant properties. The sulfonic acid group interacts with water molecules, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications such as detergents and emulsifiers, where the compound helps to solubilize hydrophobic substances in aqueous solutions.

相似化合物的比较

- Dodecane-1-sulfonic acid

- Decane-1-sulfonic acid

- Hexadecane-1-sulfonic acid

Comparison: 1-Dodecene-1-sulfonic acid is unique due to its specific chain length and the presence of a double bond in the dodecene chain. This structural feature imparts distinct surfactant properties compared to other sulfonic acids with different chain lengths or without double bonds. For instance, dodecane-1-sulfonic acid lacks the double bond, which can affect its reactivity and surfactant behavior.

生物活性

1-Dodecene-1-sulfonic acid (C12H24O3S) is a sulfonic acid derivative that has garnered attention in various fields, including biochemistry and material science. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a sulfonic acid functional group. Its molecular structure allows it to function effectively as a surfactant and emulsifier, impacting its biological interactions.

Physicochemical Properties:

- Molecular Weight: 248.38 g/mol

- Melting Point: >300 °C

- pH (100 g/l in H₂O): 5.5 - 7.5

Biological Activity

The biological activity of this compound is primarily linked to its surfactant properties, which can influence cell membrane integrity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that sulfonic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that similar compounds can reduce bacterial populations significantly when used in combination with acids .

Case Study:

- Application: The use of dodecylbenzenesulfonate (a related compound) demonstrated effective reduction of Escherichia coli populations on food surfaces when combined with phosphoric acid, achieving reductions by up to 100-fold .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies are crucial for understanding the safety profile of the compound in potential applications.

Findings:

- Cell Viability Assays: Results indicate variable cytotoxicity depending on concentration and exposure time. Higher concentrations lead to significant cell death in certain cancer cell lines, suggesting potential applications in targeted therapies .

Synthesis and Applications

This compound can be synthesized through the sulfonation of 1-dodecene using sulfur trioxide or chlorosulfonic acid. This process yields a product that can be utilized in various industrial applications, including detergents, emulsifiers, and surfactants.

Industrial Applications:

- Surfactants: Used in formulations for cleaning products due to its ability to lower surface tension.

- Emulsifiers: Effective in stabilizing emulsions in cosmetic and pharmaceutical products.

Research Findings

A variety of studies have explored the efficacy of this compound and its derivatives:

属性

CAS 编号 |

30965-85-6 |

|---|---|

分子式 |

C12H23NaO3S |

分子量 |

270.37 g/mol |

IUPAC 名称 |

sodium;(E)-dodec-1-ene-1-sulfonate |

InChI |

InChI=1S/C12H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h11-12H,2-10H2,1H3,(H,13,14,15);/q;+1/p-1/b12-11+; |

InChI 键 |

PDAVKVAAXOOLCM-CALJPSDSSA-M |

SMILES |

CCCCCCCCCCC=CS(=O)(=O)O |

手性 SMILES |

CCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

89560-82-7 30965-85-6 |

物理描述 |

Liquid |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。